Cas no 1207680-11-2 (3-(2-fluoro-4-methylphenyl)prop-2-enal)
3-(2-fluoro-4-methylphenyl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-4-methylphenyl)prop-2-enal
- 1207680-11-2
- EN300-1851342
- SCHEMBL13348211
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- Inchi: 1S/C10H9FO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h2-7H,1H3/b3-2+
- InChI Key: YXQUOTJFIROQKF-NSCUHMNNSA-N
- SMILES: FC1C=C(C)C=CC=1/C=C/C=O
Computed Properties
- Exact Mass: 164.063743068g/mol
- Monoisotopic Mass: 164.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1Ų
3-(2-fluoro-4-methylphenyl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851342-0.05g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-0.1g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-0.25g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-0.5g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-1.0g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1851342-2.5g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-5.0g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1851342-10.0g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1851342-1g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1851342-5g |
3-(2-fluoro-4-methylphenyl)prop-2-enal |
1207680-11-2 | 5g |
$1199.0 | 2023-09-19 |
3-(2-fluoro-4-methylphenyl)prop-2-enal Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(2-fluoro-4-methylphenyl)prop-2-enal
Professional Introduction to 3-(2-fluoro-4-methylphenyl)prop-2-enal (CAS No: 1207680-11-2)
3-(2-fluoro-4-methylphenyl)prop-2-enal, chemically designated as CAS No: 1207680-11-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a fluorinated aromatic ring coupled with an aldehyde functional group, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of a fluorine atom at the 2-position of the phenyl ring enhances its metabolic stability and binding affinity, which are critical factors in drug design.
The molecular structure of 3-(2-fluoro-4-methylphenyl)prop-2-enal consists of a propenyl side chain attached to a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This specific arrangement imparts distinct reactivity and selectivity, making it a versatile building block for constructing more complex molecules. The aldehyde group at the terminal position of the propenyl chain serves as a reactive site for further functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing fluorinated aromatic moieties. The introduction of fluorine into aromatic rings can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are pivotal in determining drug efficacy and safety. Studies have demonstrated that fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts, making them attractive candidates for drug development.
One of the most compelling aspects of 3-(2-fluoro-4-methylphenyl)prop-2-enal is its utility as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. Kinases are enzymes that play a crucial role in numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the reactivity of the aldehyde group and the electronic properties of the fluorinated aromatic ring, researchers have been able to design highly selective kinase inhibitors with potent biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific tyrosine kinases, which are overexpressed in certain cancerous tissues.
Recent advancements in computational chemistry and high-throughput screening have further accelerated the discovery process for novel drug candidates derived from 3-(2-fluoro-4-methylphenyl)prop-2-enal. These technologies allow for rapid virtual screening and optimization of molecular structures, enabling researchers to identify lead compounds with enhanced potency and reduced toxicity. Moreover, the integration of machine learning algorithms has enabled more accurate prediction of binding affinities and pharmacokinetic properties, streamlining the drug development pipeline.
The synthetic pathways for 3-(2-fluoro-4-methylphenyl)prop-2-enal have also been refined to improve yield and scalability. Modern synthetic strategies often involve catalytic cross-coupling reactions and transition-metal-mediated transformations, which provide efficient access to complex molecular architectures. These methods not only enhance efficiency but also minimize waste generation, aligning with green chemistry principles. The ability to produce this compound in high purity under controlled conditions is essential for its application in pharmaceutical research and development.
From a biological perspective, the interaction between 3-(2-fluoro-4-methylphenyl)prop-2-enal and biological targets is governed by intricate molecular recognition processes. The fluorinated aromatic ring interacts with polar residues in protein binding pockets through dipole-dipole interactions and hydrophobic effects, while the aldehyde group forms hydrogen bonds with amide or carbonyl groups. Understanding these interactions at an atomic level has been facilitated by molecular dynamics simulations and X-ray crystallography studies, providing insights into how small molecules modulate macromolecular function.
The pharmaceutical industry continues to explore new applications for 3-(2-fluoro-4-methylphenyl)prop-2-enal beyond kinase inhibition. Preliminary studies suggest that this compound may have utility in treating inflammatory diseases by modulating cytokine production pathways. Additionally, its structural features make it a promising candidate for developing antimicrobial agents against resistant bacterial strains. The versatility of this intermediate underscores its importance as a building block for addressing diverse therapeutic challenges.
In conclusion, 3-(2-fluoro-4-methylphenyl)prop-2-enal (CAS No: 1207680-11-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. The combination of a fluorinated aromatic ring and an aldehyde functional group provides exceptional opportunities for designing novel therapeutics with improved pharmacological properties. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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